molecular formula C28H29NO4S B129711 アルゾキシフェン CAS No. 182133-25-1

アルゾキシフェン

カタログ番号 B129711
CAS番号: 182133-25-1
分子量: 475.6 g/mol
InChIキー: MCGDSOGUHLTADD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arzoxifene is a selective estrogen receptor modulator (SERM) that is used for the treatment of osteoporosis, breast cancer, and endometriosis. It is a synthetic derivative of tamoxifen, which is an anti-estrogen drug used in the treatment of breast cancer. Arzoxifene is a unique drug, as it has both estrogen agonist and antagonist properties. This makes it an attractive option for the treatment of many diseases, as it can reduce the risk of estrogen-dependent diseases while also providing beneficial effects.

科学的研究の応用

乳がん化学予防

アルゾキシフェンは、乳がんの化学予防薬として有望視されています。乳房組織においてエストロゲン拮抗薬として機能し、エストロゲン媒介性の癌細胞の増殖を抑制する上で重要です。 臨床研究では、アルゾキシフェンは、特に乳がんに関連するバイオマーカーを調節する能力において、ラロキシフェンなどの他のSERMよりも効果的である可能性が示唆されています .

骨粗鬆症予防

閉経後の女性では、エストロゲンレベルの低下により骨粗鬆症のリスクが高まります。アルゾキシフェンは骨組織においてエストロゲンアゴニストとして作用し、骨密度を維持するのに役立ちます。 この二重作用により、ホルモン補充療法に関連するリスクなしに骨量減少を予防するための貴重な候補となっています .

心血管の健康

アルゾキシフェンのエストロゲンアゴニストとしての役割は、心血管の健康にも及びます。血清コレステロール値を低下させる可能性があり、心血管疾患の予防に重要な要素です。 このSERMは、心臓の健康を改善し、同時に閉経後の他の懸念に対処するための多面的なアプローチを提供する可能性があります .

子宮内膜がんのリスク低減

他のいくつかのSERMとは異なり、アルゾキシフェンは子宮内膜肥大効果を示しません。つまり、子宮組織の増殖を刺激しません。 この特性は、特に他のいくつかの癌予防薬では懸念される子宮内膜癌の発症リスクが低いことを示唆するため、重要です .

薬物動態

アルゾキシフェンにおける化学修飾、例えばラロキシフェンのカルボニル基をエーテル結合に置換し、フェノール性ヒドロキシル基をメチル化することは、薬物動態を改善しています。 これらの変化により、エストロゲン受容体に対する親和性が高くなり、SERMとしての全体的な性能が向上します .

実験的乳がんの化学予防

アルゾキシフェンは、ラットのニトロソメチル尿素によって誘発されるものなど、実験的乳がんモデルにおいて化学予防薬として試験されています。 これらのモデルにおいて有意な効力を示しており、ヒトの乳がん予防における臨床応用の可能性を示唆しています .

外科的介入の代替

乳がんのリスクが高い女性の場合、アルゾキシフェンは、予防的乳房切除術などの抜本的な外科的介入の代替手段となります。 これは、手術の心理的および身体的影響なしに、安全に疾患を予防する可能性のある非侵襲的な化学予防戦略を提供します .

多機能性の分子基盤

アルゾキシフェンの多機能性は、エストロゲン受容体αおよびβとの分子間相互作用に根ざしています。これらの相互作用は、数多くの遺伝子の発現を制御し、コアクチベーターまたはコアプレッサーを含む複雑な転写ユニットに関与しています。 この基盤を理解することは、最適な治療プロファイルを持つSERMを開発するために不可欠です .

作用機序

Target of Action

Arzoxifene primarily targets the Estrogen Receptors (ERs) , specifically Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ) . These receptors play a crucial role in the regulation of gene expression and are involved in the growth and development of many tissues in the body.

Mode of Action

Arzoxifene is a Selective Estrogen Receptor Modulator (SERM) . It acts as an antagonist of estrogen in mammary and uterine tissue, but as an agonist in bone tissue . This means it blocks the effects of estrogen in the breast and uterus, which can help prevent the growth of cells that are stimulated by estrogen, such as some breast cancer cells. On the other hand, it mimics the effects of estrogen in bone tissue, which can help maintain bone density .

Biochemical Pathways

Arzoxifene affects several biochemical pathways. It suppresses gonadotropin levels in postmenopausal women, increases sex hormone-binding globulin levels , and decreases insulin-like growth factor 1 and insulin-like growth factor-binding protein 3 levels . These changes can have various downstream effects, such as reducing the risk of certain types of cancer and maintaining bone density .

Pharmacokinetics

It is known that arzoxifene is administered orally .

Result of Action

Arzoxifene’s action results in several molecular and cellular effects. It has been found to reduce bone loss and the risk of osteoporosis, decrease serum cholesterol , and increase bone spine and hip mineral density . In terms of cancer prevention, Arzoxifene has been shown to be a highly effective agent for the prevention of mammary cancer induced in rats .

Safety and Hazards

Arzoxifene should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Despite early promise as the “ideal SERM”, results from a phase III trial have relegated arzoxifene to research in breast cancer prevention and osteoporosis treatment .

生化学分析

Biochemical Properties

Arzoxifene plays a significant role in biochemical reactions by interacting with estrogen receptors. It acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist in bone tissue . This dual action is mediated through its binding to estrogen receptor alpha and estrogen receptor beta, which are key proteins involved in the regulation of various physiological processes . By binding to these receptors, arzoxifene modulates the expression of genes involved in cell growth, differentiation, and metabolism.

Cellular Effects

Arzoxifene exerts various effects on different cell types and cellular processes. In breast and uterine cells, it acts as an estrogen antagonist, inhibiting cell proliferation and reducing the risk of cancer development . In bone cells, arzoxifene functions as an estrogen agonist, promoting bone mineral density and reducing bone turnover . Additionally, arzoxifene influences cell signaling pathways, such as the suppression of gonadotropin levels and the increase of sex hormone-binding globulin levels in postmenopausal women . These effects collectively contribute to its therapeutic potential in managing conditions like osteoporosis and breast cancer.

Molecular Mechanism

The molecular mechanism of arzoxifene involves its selective binding to estrogen receptors, leading to tissue-specific estrogenic and antiestrogenic activities . In mammary and uterine tissues, arzoxifene binds to estrogen receptors and inhibits their activation, thereby preventing estrogen-induced cell proliferation . In bone tissue, arzoxifene acts as an estrogen agonist, promoting the expression of genes involved in bone formation and maintenance . This selective modulation of estrogen receptors is crucial for its therapeutic efficacy and safety profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arzoxifene have been studied over various time periods. Long-term studies in ovariectomized rats have shown that arzoxifene maintains its beneficial effects on bone density and cholesterol levels over extended periods . The compound has demonstrated stability and sustained activity, making it a promising candidate for long-term therapeutic use. Additionally, arzoxifene’s safety profile has been found to be comparable to other SERMs, with no significant adverse effects observed in long-term studies .

Dosage Effects in Animal Models

The effects of arzoxifene vary with different dosages in animal models. Studies in ovariectomized rats have shown that arzoxifene at doses of 0.1 mg/kg per day and 0.5 mg/kg per day effectively prevents bone loss and reduces serum cholesterol levels . Higher doses have been associated with greater efficacy in maintaining bone mineral density and reducing bone turnover

Metabolic Pathways

Arzoxifene is involved in several metabolic pathways, primarily through its interaction with estrogen receptors . It modulates the expression of genes involved in lipid metabolism, bone formation, and cell proliferation . By acting as an estrogen agonist in bone tissue, arzoxifene promotes the synthesis of bone matrix proteins and enhances bone mineralization . Additionally, it reduces serum cholesterol levels by influencing lipid metabolism pathways . These metabolic effects contribute to its overall therapeutic profile.

Transport and Distribution

Arzoxifene is transported and distributed within cells and tissues through its interaction with estrogen receptors and other binding proteins . It exhibits tissue-specific distribution, with higher concentrations observed in bone, mammary, and uterine tissues . This selective distribution is crucial for its targeted therapeutic effects. Arzoxifene’s ability to bind to sex hormone-binding globulin also influences its transport and bioavailability in the body .

Subcellular Localization

The subcellular localization of arzoxifene is primarily determined by its interaction with estrogen receptors . Upon binding to these receptors, arzoxifene is localized to the nucleus, where it modulates gene expression and cellular functions . This nuclear localization is essential for its role in regulating cell proliferation, differentiation, and metabolism. Additionally, arzoxifene’s interaction with coactivators and corepressors further influences its subcellular distribution and activity .

特性

IUPAC Name

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDSOGUHLTADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171255
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Arzoxifene is a selective estrogen receptor modulator (SERM) which antagonizes estrogen in mammary and uterine tissue, but acts as an estrogen receptor agonist in bone tissue. Arzoxifene reduces bone loss and risk of osteoperosis and decreases serum cholesterol.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

182133-25-1
Record name Arzoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182133-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arzoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arzoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06249
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arzoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARZOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E569WG6E60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arzoxifene
Reactant of Route 2
Reactant of Route 2
Arzoxifene
Reactant of Route 3
Reactant of Route 3
Arzoxifene
Reactant of Route 4
Reactant of Route 4
Arzoxifene
Reactant of Route 5
Arzoxifene
Reactant of Route 6
Reactant of Route 6
Arzoxifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。